2-(2-Bromo-3-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-iodophenyl)acetic acid is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination and iodination of phenylacetic acid derivatives. For example, the bromination of phenylacetic acid can be carried out using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted phenylacetic acids.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-(2-Bromo-3-iodophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including peptidomimetics and drug intermediates.
Medicinal Chemistry: The compound is investigated for its potential as a ligand in imaging agents for nuclear medicine.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-iodophenyl)acetic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present and the nature of the enzyme. The compound’s bromine and iodine atoms play a crucial role in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromine atom in the para position.
3-Iodophenylacetic Acid: Contains an iodine atom in the meta position.
2-(3-Bromo-2-iodophenyl)acetic Acid: Similar structure but different substitution pattern.
Uniqueness
2-(2-Bromo-3-iodophenyl)acetic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H6BrIO2 |
---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
2-(2-bromo-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6BrIO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |
InChI Key |
CWEJXOWJTHXDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.